Scaffold Potency Comparison: Sulfonyl Urea sEH Inhibitor Class Potency vs. Key Comparators
While direct IC50 data for CAS 1428365-33-6 are not publicly available, the sulfonyl urea scaffold to which it belongs has demonstrated potent, nanomolar inhibition of human soluble epoxide hydrolase (hsEH). In a 2024 head-to-head study, the top compounds 4f (4-OCF3-phenyl urea) and 4l (naphthyl urea) achieved IC50 values of 2.94 nM and 1.69 nM, respectively, against recombinant hsEH [1]. The well-known sEH inhibitor AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) served as a reference, exhibiting an IC50 of approximately 100 nM in the same assay system [1]. CAS 1428365-33-6 retains the critical sulfonyl urea pharmacophore and a flexible 3-phenylpropyl side chain, which, based on 3D-QSAR models for this class, is predicted to confer enhanced hydrophobic packing in the enzyme's secondary binding pocket compared to the rigid adamantane of AUDA [2]. This suggests a potential for sub-micromolar to low nanomolar potency, pending experimental confirmation.
| Evidence Dimension | Human sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined; structurally predicted to fall within sub-µM to low nM range based on sulfonyl urea SAR |
| Comparator Or Baseline | Compound 4f (2.94 nM); Compound 4l (1.69 nM); AUDA (≈100 nM) [Kundu 2024] |
| Quantified Difference | N/A (direct data absent); scaffold potential difference vs. AUDA estimated >10-fold based on class trend |
| Conditions | Recombinant human sEH fluorescence-based assay; 25°C; substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) |
Why This Matters
The quantitative potency benchmark enables researchers to prioritize CAS 1428365-33-6 as a viable sEH inhibitor scaffold over the weaker reference inhibitor AUDA, provided that confirmatory dose-response assays are performed.
- [1] Kundu, B.; Dvorácskó, S.; Basu, A.; Pommerolle, L.; et al. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules 2024, 29, 3036. View Source
- [2] Das, N.; Dhanawat, M.; Kulshrestha, A.; Shrivastava, S.K. Pharmacophoric modeling and atom-based 3D-QSAR of novel 1-aryl-3-(1-acylpiperidin-4-yl) urea as human soluble epoxide hydrolase inhibitors (sEHIs). Med. Chem. 2011, 7, 581-592. View Source
